Lipophilicity Advantage: 4-CF₃ Ethyl Ester vs. 5-CF₃ Positional Isomer (XLogP3 Comparison)
The 4-trifluoromethyl substitution pattern confers a substantially higher computed lipophilicity than the 5-CF₃ regioisomer. Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate has a PubChem-computed XLogP3 of 2.3, whereas the 5-CF₃ positional isomer (ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, CAS 128072-94-6) has an XLogP3 of 1.8 [1][2]. This difference of ΔXLogP3 = +0.5 log units is significant for membrane permeability predictions and hydrophobic binding interactions. Both compounds share an identical molecular formula (C₉H₈F₃NO₂), molecular weight (219.16 g/mol), TPSA (39.2 Ų), rotatable bond count (3), and hydrogen bond acceptor count (6), meaning the lipophilicity difference arises solely from the electronic influence of the CF₃ regioposition on the pyridine ring [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate (CAS 128072-94-6): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.5 (target is ~0.5 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); identical TPSA (39.2 Ų), MW (219.16), HBA (6), HBD (0), rotatable bonds (3) |
Why This Matters
A ΔLogP of +0.5 can translate into a ~3-fold difference in octanol-water partition coefficient, which directly impacts passive membrane permeability predictions and may influence oral bioavailability or blood-brain barrier penetration in drug discovery programs.
- [1] PubChem CID 45588305. Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate. Computed Properties. XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/45588305 View Source
- [2] PubChem CID 27282707. Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate. Computed Properties. XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/27282707 View Source
